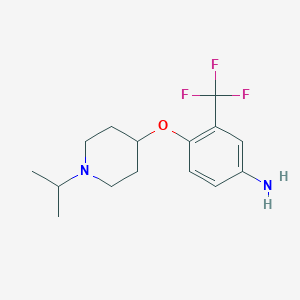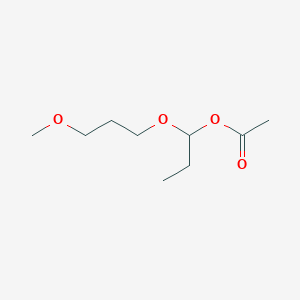
1-(3-Methoxypropoxy)propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxypropoxy)propyl acetate is an organic compound with the molecular formula C9H18O4. It is also known as dipropylene glycol methyl ether acetate. This compound is a colorless, transparent liquid with a slight ether odor and low toxicity. It is widely used as a solvent in various industrial applications due to its excellent solubility and moderate evaporation rate .
Méthodes De Préparation
The synthesis of 1-(3-Methoxypropoxy)propyl acetate typically involves the esterification or transesterification of dipropylene glycol methyl ether (DPM) with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The general steps are as follows :
Starting Materials: Dipropylene glycol methyl ether (DPM) and acetic acid or acetic anhydride.
Catalyst: Acid catalysts like sulfuric acid.
Reaction Process:
Analyse Des Réactions Chimiques
1-(3-Methoxypropoxy)propyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form dipropylene glycol methyl ether and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common reagents used in these reactions include water, acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(3-Methoxypropoxy)propyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent for various chemical reactions and processes due to its excellent solubility and low toxicity.
Biology: Employed in the preparation of biological samples and as a solvent in biochemical assays.
Medicine: Utilized in pharmaceutical formulations and as a solvent for drug delivery systems.
Industry: Widely used in coatings, inks, cleaning agents, and high solid paint solvents.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxypropoxy)propyl acetate primarily involves its role as a solvent. It interacts with various molecular targets and pathways by dissolving other substances, facilitating chemical reactions, and enhancing the solubility of compounds. Its low toxicity and moderate evaporation rate make it suitable for various applications without causing significant adverse effects .
Comparaison Avec Des Composés Similaires
1-(3-Methoxypropoxy)propyl acetate is similar to other glycol ether acetates such as:
- Ethylene glycol monomethyl ether acetate
- Propylene glycol monomethyl ether acetate
- Dipropylene glycol monomethyl ether acetate
Compared to these compounds, this compound has a unique balance of solubility, evaporation rate, and low toxicity, making it particularly suitable for applications requiring a moderate evaporation rate and strong solubility .
Propriétés
Numéro CAS |
958794-98-4 |
|---|---|
Formule moléculaire |
C9H18O4 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(3-methoxypropoxy)propyl acetate |
InChI |
InChI=1S/C9H18O4/c1-4-9(13-8(2)10)12-7-5-6-11-3/h9H,4-7H2,1-3H3 |
Clé InChI |
USDXBNSCKZJDLC-UHFFFAOYSA-N |
SMILES canonique |
CCC(OCCCOC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


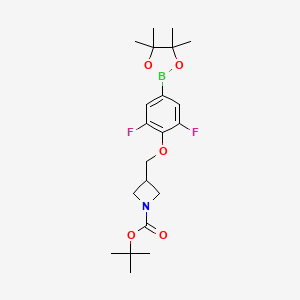
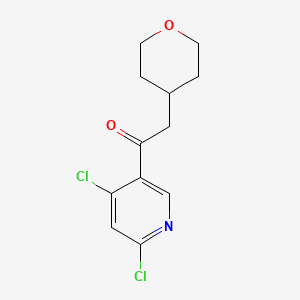
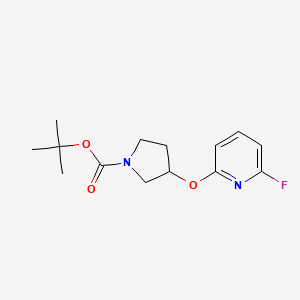
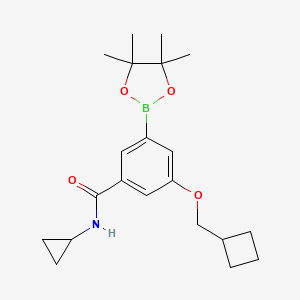
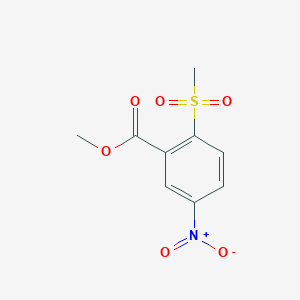
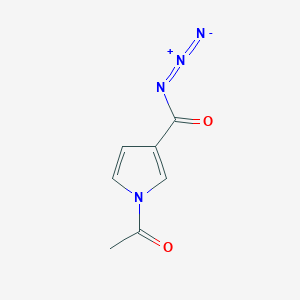
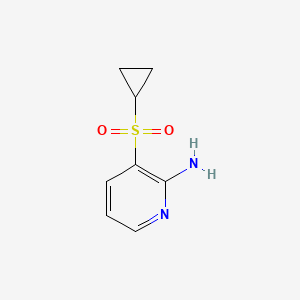
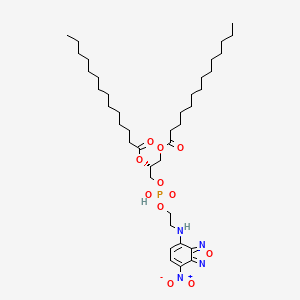
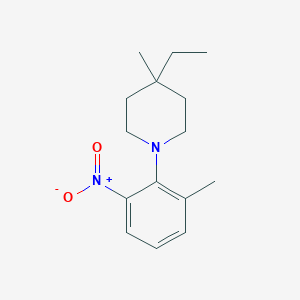
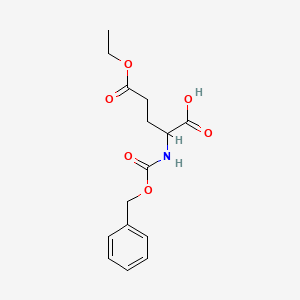
![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
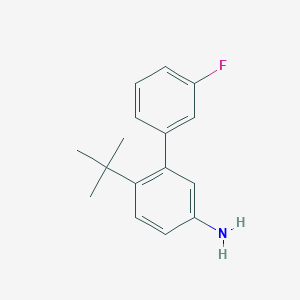
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)
